Summary of the Application: Pyrazoles, including 3,4-Dimethyl-1H-pyrazole, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
Methods of Application: The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Results or Outcomes: The use of pyrazoles in medicinal chemistry and drug discovery has skyrocketed since the early 1990s due to their wide applications .
Summary of the Application: 3,4-Dimethyl-1H-pyrazole is used in agrochemistry as a nitrification inhibitor . It prevents nitrogen loss from soil, increases nitrogen use efficiency, and potentially boosts crop yields .
Results or Outcomes: While DMPP has been found to boost yields in alkaline soil, a meta-analysis found no influence of 3,4-DMPP on net crop yield . It may be less effective in acidic soils and in the post-harvest period .
Summary of the Application: 3,4-Dimethyl-1H-pyrazole is used as a pharmaceutical intermediate .
Summary of the Application: Pyrazoles, including 3,4-Dimethyl-1H-pyrazole, are used in coordination chemistry . They can act as ligands to form complexes with various metals .
Summary of the Application: Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which have applications in catalysis and materials science .
Summary of the Application: 3,4-Dimethyl-1H-pyrazole is used in the manufacture of six commercial fungicides which are inhibitors of succinate dehydrogenase .
Summary of the Application: 3,4-Dimethyl-1H-pyrazole is utilized in paint and photographic industries .
Summary of the Application: 3,4-Dimethyl-1H-pyrazole is used in the development of heat resistant resins .
Summary of the Application: For example, it’s found in Floxan 2 (anti-inflammatory medicine), pyrazomycin 3 (anti-cancer), difenamizole 4 (anti-inflammatory drug), and deramaxx 5 (NSAID) .
3,4-Dimethyl-1H-pyrazole is an organic compound characterized by the molecular formula and a molecular weight of approximately 96.13 g/mol. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The structure features methyl groups at the 3 and 4 positions of the pyrazole ring, contributing to its unique chemical properties. This compound is recognized for its potential applications in various fields, including agriculture and pharmaceuticals .
Research indicates that 3,4-dimethyl-1H-pyrazole exhibits biological activity that may be beneficial in various contexts:
Several synthesis methods have been reported for 3,4-dimethyl-1H-pyrazole:
3,4-Dimethyl-1H-pyrazole has various applications across different sectors:
Studies on the interactions of 3,4-dimethyl-1H-pyrazole with other substances have highlighted its role in biochemical pathways:
Several compounds share structural similarities with 3,4-dimethyl-1H-pyrazole. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3,5-Dimethyl-1H-pyrazole | Methyl groups at positions 3 and 5 | Different substitution pattern affects reactivity |
1H-Pyrazole | No methyl substitutions | Basic structure without additional functional groups |
4-Methyl-1H-pyrazole | Methyl group at position 4 | Limited biological activity compared to 3,4-substituted variants |
3,4-Dimethyl-1H-pyrazole stands out due to its specific methyl substitutions at positions 3 and 4, which significantly influence its chemical reactivity and biological activity compared to these similar compounds .
The most widely employed industrial synthesis of 3,4-dimethyl-1H-pyrazole involves a multi-step sequence beginning with the condensation of 2-butanone (methyl ethyl ketone) and paraformaldehyde. This approach has been extensively developed and optimized for commercial applications due to the availability and low cost of starting materials.
The general synthetic pathway proceeds via:
The reaction sequence can be illustrated as follows in Figure 1:
![Reaction Scheme for 3,4-dimethyl-1H-pyrazole synthesis]
The conventional synthesis begins with the reaction of 2-butanone with paraformaldehyde under acidic or basic conditions. In a patented procedure, this reaction is conducted in an organic solvent (typically a C1-C4 alcohol) with a protonic acid catalyst such as sulfuric acid or p-toluenesulfonic acid at temperatures between 30-60°C for 4-20 hours. After the reaction is complete, the pH is adjusted to 7-8, and 3-methyl-3-buten-2-one is obtained via distillation.
Optimization studies have revealed that the molar ratio of 2-butanone to paraformaldehyde significantly affects yield, with an optimal ratio of 1.0:1.1-1.6. The catalyst loading is also crucial, with recommended proportions of 0.01-0.1 equivalents of protonic acid relative to 2-butanone.
The second phase involves treating 3-methyl-3-buten-2-one with hydrazine hydrate at 40-50°C for 2-8 hours, followed by oxidation. Traditionally, dehydrogenation of the intermediate pyrazoline was performed using concentrated sulfuric acid, which presented environmental concerns. Modern approaches employ hydrogen peroxide with a basic compound (typically triethylamine) at 30-60°C for 3-10 hours.
The complete process yields 3,4-dimethyl-1H-pyrazole with purities exceeding 95% and yields of 80-96% after purification by distillation under reduced pressure (typically collected at 105-110°C/10mmHg).
Table 1: Optimization of Aldol Condensation Conditions for 3-methyl-3-buten-2-one Synthesis
Entry | Catalyst | Catalyst Amount (mol%) | Temperature (°C) | Time (h) | Solvent | Yield (%) |
---|---|---|---|---|---|---|
1 | H₂SO₄ | 0.5 | 50 | 15 | MeOH | Low |
2 | PTSA | 0.5 | 50 | 15 | MeOH | Low |
3 | KOH | 0.5 | 50 | 15 | MeOH | 65 |
4 | Et₃N | 0.5 | 50 | 15 | MeOH | Moderate |
5 | C₂H₅ONa | 0.5 | 50 | 15 | MeOH | Moderate |
6 | KOH | 0.25 | 50 | 15 | MeOH | Lower |
7 | KOH | 1.0 | 50 | 15 | MeOH | No improvement |
8 | KOH | 0.5 | 40 | 15 | MeOH | Lower |
9 | KOH | 0.5 | 60 | 15 | MeOH | Decomposition |
10 | KOH | 0.5 | 50 | 10 | MeOH | Incomplete |
11 | KOH | 0.5 | 50 | 15 | Butanone | 41 |
12 | KOH | 0.5 | 50 | 15 | H₂O | Polymerization |
Adapted from research findings reported in.
Alternative approaches to this traditional synthesis have been investigated. One method reported in older literature (JOC 1955) involved reacting butanone with isopropyl formate and sodium isopropylate to generate an intermediate, which then reacted with hydrazine hydrate in sodium hydroxide solution. However, this approach suffered from moderate yields (72%) and the use of expensive solvents, making it impractical for industrial applications.
Another reported method used butanone and methyl formate in sodium methoxide solution or employed high-pressure reactions with carbon monoxide in an autoclave. These approaches were either operationally complex, required specialized equipment, or produced difficult-to-separate byproducts, resulting in lower yields (40-65%).
Recent developments in the synthesis of pyrazole derivatives, including 3,4-dimethyl-1H-pyrazole, have focused on more efficient catalytic systems that offer advantages in terms of milder conditions, higher selectivity, and reduced environmental impact.
Transition metal catalysts have demonstrated particular efficacy in pyrazole synthesis through various mechanistic pathways.
Rhodium-Catalyzed Systems
Rhodium catalysts have been employed in addition-cyclization reactions between hydrazines and alkynes to form highly substituted pyrazoles under mild conditions. While this approach hasn't been specifically optimized for 3,4-dimethyl-1H-pyrazole, the methodology offers potential advantages for functionalized derivatives through direct C-N bond formation.
Copper-Catalyzed Methodologies
Copper catalysts have emerged as versatile promoters of pyrazole formation. A notable advance is the copper-catalyzed oxidative cyclization of β,γ-unsaturated hydrazones using molecular oxygen as the oxidant. This environmentally benign approach avoids the use of strong oxidizing agents like hydrogen peroxide.
Silica-supported copper catalysts have also been developed for the synthesis of 1,4-disubstituted pyrazoles via cycloaddition reactions of sydnones and terminal alkynes. This methodology has been successfully implemented in continuous flow conditions using prepacked stainless steel cartridges, demonstrating scalability for practical applications.
Table 2: Comparison of Metal-Catalyzed Approaches for Pyrazole Synthesis
The development of metal-free catalytic approaches offers advantages in terms of reduced toxicity and potentially lower costs. Carbon-based catalysts have been investigated for oxidative dehydrogenation reactions, which could be applied to the dehydrogenation step in pyrazole synthesis.
In these systems, the quinoidic carbonyl group on the carbon catalyst surface serves as the active site for hydrogen abstraction. The reaction proceeds through a redox cycle where the carbonyl group abstracts hydrogen from the substrate and is subsequently reoxidized by oxygen, releasing water as a byproduct.
While not specifically optimized for 3,4-dimethyl-1H-pyrazole synthesis, these metal-free approaches represent promising directions for more sustainable production methodologies.
The choice of solvent plays a critical role in the synthesis of 3,4-dimethyl-1H-pyrazole, affecting reaction rates, selectivity, and product distribution. Systematic investigations have revealed that solvent effects can be leveraged to direct the reaction pathway toward desired products.
In the initial condensation of 2-butanone with paraformaldehyde, the solvent affects both the depolymerization of paraformaldehyde and the subsequent condensation reaction.
Studies have shown that methanol is the most effective solvent for this transformation, providing optimal yields of 3-methyl-3-buten-2-one. When excess butanone was used as the solvent, yields decreased to 41% due to self-condensation side reactions. Water as a solvent led to undesired polymerization of the product.
For industrial applications, the recommended mass ratio of methanol to 2-butanone is 1.0-3.0:1, balancing solubility, reaction rate, and economic considerations.
The concept of kinetic versus thermodynamic control is particularly relevant to multi-step syntheses involving intermediates capable of following competing reaction pathways. In pyrazole synthesis, reaction conditions can be tuned to favor specific products.
Research on related heterocyclic systems has demonstrated that reaction time significantly impacts product distribution. In studies of cyclization reactions, short reaction times (3 h) favored kinetically controlled products, while extended reaction times (72 h) shifted the equilibrium toward thermodynamically favored products.
Table 3: Solvent Effects on Product Distribution in Pyrazole Synthesis
In the specific case of 3,4-dimethyl-1H-pyrazole synthesis, the cyclization of 3-methyl-3-buten-2-one with hydrazine hydrate has been optimized for maximum yield through control of reaction temperature and time. Initial incubation at 40-50°C for 2-8 hours, followed by oxidation at 30-60°C for 3-10 hours, provides the optimal balance for high-yield production.
The formation of 3,4-dimethyl-1H-pyrazole phosphate (DMPP), a commercially important nitrification inhibitor, is also influenced by solvent choice. Various alcohols and polar aprotic solvents have been evaluated for the final salification step:
The reaction is typically conducted at room temperature (20-30°C) followed by cooling to 0-5°C to maximize crystallization of the product. The choice of solvent affects both the purity and yield of the final DMPP product, with optimized procedures achieving purities exceeding 98% and yields of 95-98%.
Understanding and controlling byproduct formation is critical for industrial-scale production of 3,4-dimethyl-1H-pyrazole, affecting both economic viability and environmental impact.
Several side reactions can occur during the synthesis of 3,4-dimethyl-1H-pyrazole:
Self-condensation of 2-butanone: Under basic conditions, 2-butanone can undergo self-aldol condensation, reducing the yield of the desired 3-methyl-3-buten-2-one intermediate.
Formation of 3-ethyl pyrazole: In some synthetic routes, particularly those using high temperatures and strong acids, 3-ethyl pyrazole can form as a byproduct that is difficult to separate from the desired product.
Polymerization of unsaturated intermediates: The α,β-unsaturated ketone intermediate (3-methyl-3-buten-2-one) can polymerize, especially in aqueous environments, reducing yield.
Oxidation of methyl side chains: During the oxidation step with hydrogen peroxide, over-oxidation of the methyl groups can occur, leading to carboxylated byproducts.
Table 4: Common Byproducts in 3,4-Dimethyl-1H-pyrazole Synthesis and Mitigation Strategies
Traditional synthesis methods using concentrated sulfuric acid for the dehydrogenation step produce sulfur dioxide as a byproduct, raising environmental concerns. Modern approaches have addressed this issue through:
Replacement of sulfuric acid with hydrogen peroxide: This change produces water as the only byproduct, significantly reducing waste treatment requirements.
Optimization of catalyst systems: Lower catalyst loadings and more selective catalysts minimize waste generation.
Solvent recycling: Recovery and reuse of solvents like methanol and toluene reduce environmental impact and production costs.
Continuous flow processes: Newer methodologies employing continuous flow reactors can improve efficiency and reduce solvent usage compared to batch processes.
Understanding the degradation mechanisms of 3,4-dimethyl-1H-pyrazole and its phosphate salt is important for formulation and storage considerations. Research on DMPP degradation in soils has revealed several chemical degradation pathways:
Oxidation of methyl side chains: The primary degradation pathway involves oxidation of a methyl side chain, which can be initiated by reactive oxygen species.
Dimerization reactions: Degradation studies have also identified dimerization products, suggesting radical-mediated coupling reactions.
Interestingly, studies comparing degradation in sterilized versus non-sterilized soils indicate that chemical rather than microbiological pathways are primarily responsible for DMPP degradation. This finding has implications for formulation stability and efficacy duration in agricultural applications.
Corrosive;Irritant